2-Chloro-5-nitropyridine-4-carbaldehyde
Overview
Description
2-Chloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . It is used in the synthesis of various compounds, including Tri-Biocins . It is typically a colourless or flaxen high boiling point solid or liquid, insoluble in water but soluble in organic solvents such as ether .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitropyridine involves several steps . The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . The method produces few byproducts, has mild reaction conditions, and a high total yield .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2 . The non-H atoms of the compound almost lie in a common plane . In the crystal, adjacent molecules feature a short Cl⋯O contact, forming a chain; these chains are consolidated into a layer structure by non-classical C-H⋯O interactions .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-5-nitropyridine has a molecular weight of 158.54 . It is insoluble in water but soluble in organic solvents . The compound is a colourless or flaxen high boiling point solid or liquid .Scientific Research Applications
- Synthesis and Reactions of Nitropyridines
- Application Summary : Nitropyridines are synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Method of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
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Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. It involves the use of organoboron reagents and a palladium catalyst .
- Method of Application : The reaction involves oxidative addition, where palladium donates electrons to form a new Pd–C bond. Transmetalation then occurs with organoboron reagents .
- Results or Outcomes : This method has been used to create a variety of complex organic compounds. It is particularly useful due to its mild reaction conditions and functional group tolerance .
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Chemical Synthesis Studies
- Application Summary : Compounds similar to “2-Chloro-5-nitropyridine-4-carbaldehyde”, such as 2-Chloro-4-methyl-5-nitropyridine, have been used in chemical synthesis studies .
- Results or Outcomes : These compounds can serve as precursors or intermediates in the synthesis of a variety of other organic compounds .
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Biochemical Research
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Pharmaceutical Research
- Application Summary : Nitropyridines and their derivatives have been extensively studied for their potential applications in pharmaceuticals . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
- Results or Outcomes : These compounds can be used to develop new drugs and therapies .
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Material Science
- Application Summary : Nitropyridines and their derivatives have been used in the development of advanced materials . For example, they can be used as ligands to form coordination complexes with metals, which can then be used in the fabrication of materials with unique properties .
- Results or Outcomes : These compounds can be used to create materials with a wide range of properties, such as high thermal stability, electrical conductivity, and optical activity .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQCJPZKJSTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677342 | |
Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridine-4-carbaldehyde | |
CAS RN |
946136-72-7 | |
Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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